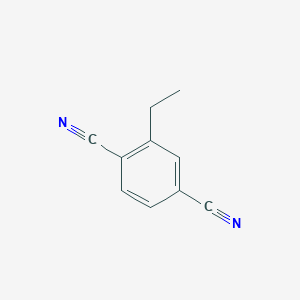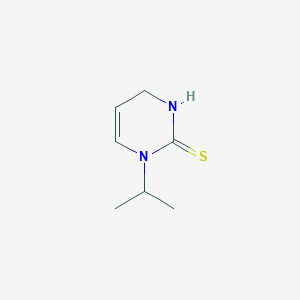
1-Isopropyl-3,4-dihydropyrimidine-2(1H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isopropyl-3,4-dihydropyrimidine-2(1H)-thione, also known as thiazolidine-2-thione, is a heterocyclic compound that has gained significant attention in scientific research. This compound has been found to exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties. Due to its unique chemical structure, 1-isopropyl-3,4-dihydropyrimidine-2(1H)-thione has become a promising scaffold for the development of new drugs.
Mécanisme D'action
The mechanism of action of 1-isopropyl-3,4-dihydropyrimidine-2(1H)-thione is not fully understood. However, it has been proposed that this compound inhibits the activity of enzymes involved in the biosynthesis of nucleic acids, thereby disrupting the replication of microorganisms and viruses.
Biochemical and Physiological Effects:
1-isopropyl-3,4-dihydropyrimidine-2(1H)-thione has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the proliferation of cancer cells, and enhance the activity of the immune system. It has also been found to exhibit anti-inflammatory and antioxidant activities.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-isopropyl-3,4-dihydropyrimidine-2(1H)-thione is its broad-spectrum antimicrobial and antiviral activity. This compound can be used as a starting point for the development of new drugs for the treatment of infectious diseases. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on 1-isopropyl-3,4-dihydropyrimidine-2(1H)-thione. One direction is to explore the potential of this compound as a therapeutic agent for the treatment of cancer. Another direction is to investigate the mechanism of action of this compound in more detail. Additionally, the development of new synthetic methods for 1-isopropyl-3,4-dihydropyrimidine-2(1H)-thione with improved yields and solubility is another area for future research.
Méthodes De Synthèse
The synthesis of 1-isopropyl-3,4-dihydropyrimidine-2(1H)-thione can be achieved through various methods, including the Biginelli reaction and the Hantzsch reaction. The Biginelli reaction involves the condensation of an aldehyde, a β-ketoester, and urea in the presence of a catalyst. The Hantzsch reaction, on the other hand, involves the condensation of an aldehyde, a β-ketoester, and ammonium acetate in the presence of a catalyst. Both methods have been extensively used to synthesize 1-isopropyl-3,4-dihydropyrimidine-2(1H)-thione with high yields.
Applications De Recherche Scientifique
1-isopropyl-3,4-dihydropyrimidine-2(1H)-thione has been extensively studied for its various biological activities. It has been found to exhibit potent antimicrobial activity against various gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. It has also been found to exhibit antiviral activity against herpes simplex virus type 1 (HSV-1) and human immunodeficiency virus (HIV).
Propriétés
IUPAC Name |
3-propan-2-yl-1,6-dihydropyrimidine-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S/c1-6(2)9-5-3-4-8-7(9)10/h3,5-6H,4H2,1-2H3,(H,8,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CETFXKPIZNDEJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CCNC1=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

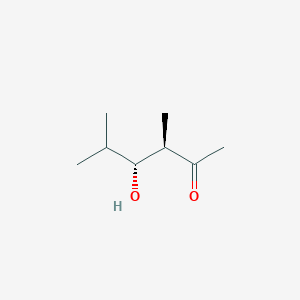


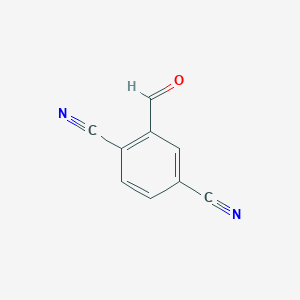
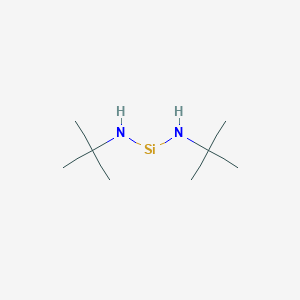
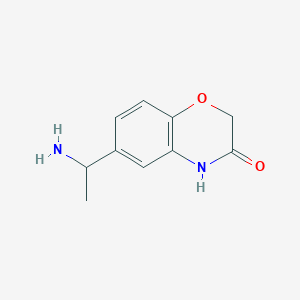
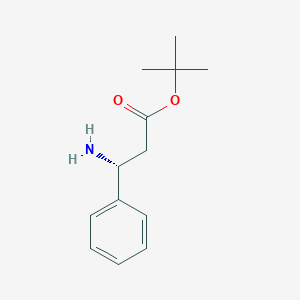

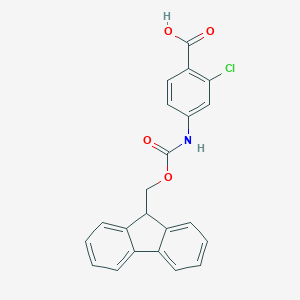
![Dicyclopenta[CD,FG]pyrene](/img/structure/B62263.png)



